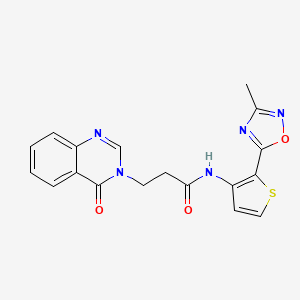

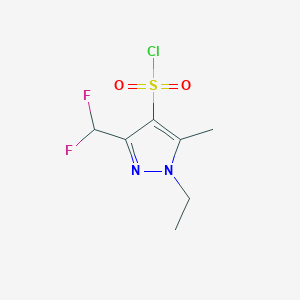

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of key intermediates such as carbohydrazides, oxadiazoles, and thiadiazoles, followed by cyclization and substitution reactions. For instance, the synthesis of bi-heterocyclic propanamides involved S-substitution and electrophile reactions, showcasing the complexity and versatility in synthetic strategies for these compounds (Abbasi et al., 2020).

Molecular Structure Analysis

The structural characterization of these compounds is crucial for understanding their properties and potential applications. Techniques such as NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to elucidate their molecular structures. For example, the crystal structure of a related compound was determined, highlighting its conformational features and aiding in the understanding of its biological activities (Bai et al., 2012).

Aplicaciones Científicas De Investigación

Antitumor Activity

A study by Al-Suwaidan et al. (2016) highlights the synthesis and antitumor activity of novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity with significant potency. This class of compounds, related to the structure of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, showed remarkable antitumor potential against various cancer cell lines, including CNS, renal, and breast cancer, with activity comparable to or exceeding that of the positive control, 5-FU. Molecular docking studies provided insights into their mechanism of action, particularly through ATP binding site inhibition in key enzymes like EGFR-TK and B-RAF kinase, highlighting their potential in melanoma treatment through B-RAF kinase inhibition (Al-Suwaidan et al., 2016).

Antimicrobial and Anti-Inflammatory Properties

Another research avenue explored the synthesis and biological evaluation of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds were characterized for their psychotropic, anti-inflammatory, and cytotoxic activities. The findings revealed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against certain strains, suggesting a potential for multifaceted therapeutic applications (Zablotskaya et al., 2013).

Solubility and Pharmacokinetic Properties

The study of solubility and pharmacokinetic properties is crucial for drug development. Harrison et al. (2001) developed a high-affinity, orally active neurokinin-1 receptor antagonist with excellent solubility in water (>100 mg/mL), which is significant for both intravenous and oral administration. This research emphasizes the importance of solubility and bioavailability in the development of effective therapeutic agents (Harrison et al., 2001).

Synthesis and Characterization of Derivatives

Saeed et al. (2014) focused on the synthesis and characterization of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. These compounds were synthesized through a series of reactions, starting from methyl 2-(quinolin-8-yloxy) acetate, showcasing the intricate chemistry involved in developing novel compounds with potential biological activities (Saeed et al., 2014).

Thermo-Physical Properties

Understanding the thermo-physical properties of chemical compounds is essential for their application in various fields, including pharmaceuticals. Godhani et al. (2013) conducted a systematic thermo-physical characterization of 1,3,4-oxadiazole derivatives, elucidating how structural modifications affect important parameters like Gibbs energy, enthalpy, and entropy of activation. Such studies are fundamental in predicting the behavior of new compounds under different conditions (Godhani et al., 2013).

Propiedades

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(4-oxoquinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3S/c1-11-20-17(26-22-11)16-14(7-9-27-16)21-15(24)6-8-23-10-19-13-5-3-2-4-12(13)18(23)25/h2-5,7,9-10H,6,8H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUICFTFQYATRNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)

![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)

![N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2481415.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2481423.png)